2,4,6-Trinitropyridin-3-amine
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Overview
Description
2,4,6-Trinitropyridin-3-amine is a chemical compound known for its unique structure and properties. It belongs to the class of nitropyridines, which are pyridine derivatives substituted with nitro groups. The presence of three nitro groups at positions 2, 4, and 6, along with an amine group at position 3, gives this compound distinct chemical and physical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trinitropyridin-3-amine typically involves the nitration of pyridine derivatives. One common method is the nitration of pyridine with nitric acid in the presence of sulfuric acid. This process introduces nitro groups at the desired positions on the pyridine ring . The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow systems are often employed to ensure efficient mixing and heat transfer, minimizing the risk of side reactions and improving overall yield . The use of microreaction technology has also been explored to enhance the safety and efficiency of the nitration process.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trinitropyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon) or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2,4,6-triaminopyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2,4,6-Trinitropyridin-3-amine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Trinitropyridin-3-amine involves its interaction with molecular targets through its nitro and amine groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates. The compound’s effects are mediated through pathways involving oxidative stress, DNA damage, and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrotoluene (TNT): A well-known explosive with similar nitro group substitution.
2,4,6-Trinitrophenol (Picric Acid): Another compound with three nitro groups, used in explosives and dyes.
2,4,6-Trinitroaniline: Similar structure but with an aniline group instead of a pyridine ring.
Uniqueness
2,4,6-Trinitropyridin-3-amine is unique due to the presence of both nitro and amine groups on a pyridine ring.
Properties
CAS No. |
920502-82-5 |
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Molecular Formula |
C5H3N5O6 |
Molecular Weight |
229.11 g/mol |
IUPAC Name |
2,4,6-trinitropyridin-3-amine |
InChI |
InChI=1S/C5H3N5O6/c6-4-2(8(11)12)1-3(9(13)14)7-5(4)10(15)16/h1H,6H2 |
InChI Key |
JOGGTHCHVPUQLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=C1[N+](=O)[O-])[N+](=O)[O-])N)[N+](=O)[O-] |
Origin of Product |
United States |
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